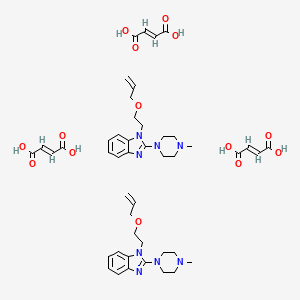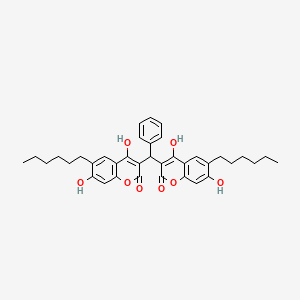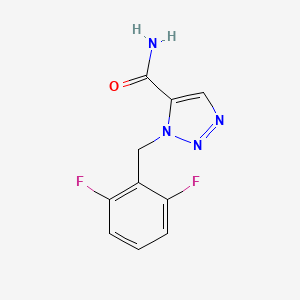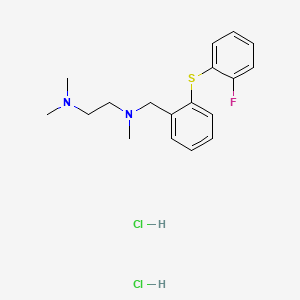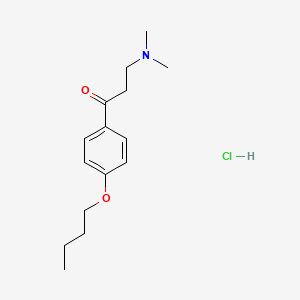
2-((17-Hydroxy-3,20-dioxopregn-4-en-21-yl)thio)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((17-Hydroxy-3,20-dioxopregn-4-en-21-yl)thio)propanoic acid is a complex organic compound that belongs to the class of steroidal acids This compound is characterized by its unique structure, which includes a pregnane skeleton with hydroxy and dioxo functional groups, as well as a thioether linkage to a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((17-Hydroxy-3,20-dioxopregn-4-en-21-yl)thio)propanoic acid typically involves multiple steps, starting from readily available steroidal precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a steroidal precursor such as 17α-hydroxyprogesterone.
Functional Group Modification: The hydroxy group at the 17-position is oxidized to form a ketone, resulting in 17-ketoprogesterone.
Thioether Formation: The ketone is then reacted with a thiol reagent under acidic conditions to form the thioether linkage.
Propanoic Acid Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance the efficiency of the process.
化学反应分析
Types of Reactions
2-((17-Hydroxy-3,20-dioxopregn-4-en-21-yl)thio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 17-position can be oxidized to form a ketone.
Reduction: The dioxo groups can be reduced to form hydroxy groups.
Substitution: The thioether linkage can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products Formed
Oxidation: Formation of 17-ketoprogesterone derivatives.
Reduction: Formation of 17α-hydroxyprogesterone derivatives.
Substitution: Formation of various thioether or amine derivatives.
科学研究应用
2-((17-Hydroxy-3,20-dioxopregn-4-en-21-yl)thio)propanoic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its potential role in modulating biological pathways involving steroid hormones.
Medicine: Investigated for its potential therapeutic effects in treating hormonal imbalances and related disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 2-((17-Hydroxy-3,20-dioxopregn-4-en-21-yl)thio)propanoic acid involves its interaction with steroid hormone receptors. The compound can bind to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to changes in gene expression and cellular responses, contributing to its biological effects.
相似化合物的比较
Similar Compounds
17α-Hydroxyprogesterone: A precursor in the synthesis of the compound.
17-Ketoprogesterone: An intermediate formed during the synthesis.
Hydrocortisone: A steroid hormone with similar structural features.
Uniqueness
2-((17-Hydroxy-3,20-dioxopregn-4-en-21-yl)thio)propanoic acid is unique due to its thioether linkage and propanoic acid moiety, which are not commonly found in other steroidal compounds. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
114967-86-1 |
|---|---|
分子式 |
C24H34O5S |
分子量 |
434.6 g/mol |
IUPAC 名称 |
2-[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C24H34O5S/c1-14(21(27)28)30-13-20(26)24(29)11-8-19-17-5-4-15-12-16(25)6-9-22(15,2)18(17)7-10-23(19,24)3/h12,14,17-19,29H,4-11,13H2,1-3H3,(H,27,28)/t14?,17?,18?,19?,22-,23-,24-/m0/s1 |
InChI 键 |
JECGASGLEOIYQW-IXLMVRMZSA-N |
手性 SMILES |
CC(C(=O)O)SCC(=O)[C@]1(CCC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)C)O |
规范 SMILES |
CC(C(=O)O)SCC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



